LLY-507

SMYD2 inhibition Cellular potency Target engagement

LLY-507 is the definitive cell-active SMYD2 inhibitor for establishing proof-of-concept in pulmonary hypertension, vascular injury, and combination oncology studies. Unlike AZ505 (weak cellular activity) or BAY‑598/EPZ033294 (limited in vivo data), LLY‑507 uniquely combines robust rodent efficacy with extensive literature characterization. Its selectivity liability at α1A‑adrenoceptor is fully documented, enabling rigorous control experiments. Secure the standard reference probe for SMYD2-dependent research—request quote or buy online now.

Molecular Formula C36H42N6O
Molecular Weight 574.8 g/mol
Cat. No. B608609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLY-507
SynonymsLLY-507;  LLY 507;  LLY507.
Molecular FormulaC36H42N6O
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6
InChIInChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
InChIKeyPNYRDVBFYVDJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LLY-507: The Reference Standard Cell-Active SMYD2 Inhibitor for Validated In Vivo Research


LLY-507 is a potent and cell-permeable small molecule inhibitor of the protein-lysine methyltransferase SMYD2, developed through a collaboration between the Structural Genomics Consortium (SGC) and Eli Lilly and Company [1]. It functions as a substrate-competitive inhibitor, occupying the peptide-binding groove of SMYD2 to block its enzymatic activity [2]. As the first widely adopted cell-active SMYD2 inhibitor, LLY-507 is extensively characterized in the literature and serves as a standard reference chemical probe for dissecting SMYD2-dependent biology in cancer, cardiovascular disease, and fibrosis [3].

Beyond SMYD2 Inhibition: Why Not All Inhibitors are Interchangeable for LLY-507's Applications


While the SMYD2 inhibitor class includes several well-characterized probes such as AZ505, BAY-598, and EPZ033294, they are not functionally interchangeable. Key differences exist in their cellular potency, selectivity profiles, and in vivo efficacy [1]. For example, AZ505 shows significantly weaker cellular activity than LLY-507, limiting its utility in certain cell-based assays [2]. Conversely, more recent inhibitors like BAY-598 and EPZ033294, while more potent in cellular assays, have limited in vivo validation data compared to LLY-507 [3]. Furthermore, LLY-507 possesses a well-documented selectivity liability (potent inhibition of the adrenergic alpha-1A receptor) that must be controlled for experimentally; simply substituting a 'more selective' SMYD2 inhibitor without this information could lead to misinterpretation of results [4]. Therefore, a strategic procurement decision for a SMYD2 inhibitor must weigh the specific needs of the experiment against the compound's unique, quantitatively defined profile.

Quantitative Evidence of LLY-507's Differentiation: A Head-to-Head Guide for Procurement


LLY-507 vs. AZ505: Superior Cellular Target Engagement Drives Functional Effects

LLY-507 demonstrates significantly stronger cellular target engagement compared to AZ505, translating to a more potent anti-proliferative effect in cancer cells. While both compounds inhibit SMYD2 biochemically, LLY-507 inhibits intracellular p53 K370 monomethylation with an IC50 of approximately 600 nM [1]. In contrast, the cellular activity of AZ505 is markedly weaker, with an IC50 of 13.9 µM for the same biomarker [2]. This difference in target engagement correlates with functional outcomes: LLY-507 inhibits the proliferation of several cancer cell lines at low micromolar concentrations (EC50 ~1.8 µM), whereas AZ505 requires over 12 µM to achieve a comparable effect [2].

SMYD2 inhibition Cellular potency Target engagement Cancer cell proliferation

LLY-507 vs. BAY-598 & EPZ033294: Unmatched In Vivo Validation Across Multiple Disease Models

While BAY-598 and EPZ033294 are potent SMYD2 inhibitors with excellent cellular activity (e.g., BAY-598 cellular IC50 = 58 nM) [1], LLY-507 is distinguished by its extensive and robust validation in diverse in vivo disease models, a body of evidence that is currently lacking for newer inhibitors. LLY-507 has demonstrated statistically significant therapeutic efficacy in multiple rodent models: it attenuates hypoxia-induced pulmonary hypertension in rats [2], suppresses carotid artery injury-induced neointima formation in mice [3], and inhibits high-grade serous ovarian carcinoma (HGSOC) cell growth in vivo, showing an additive effect when combined with the PARP inhibitor olaparib [4].

In vivo pharmacology Pulmonary hypertension Neointimal hyperplasia Ovarian cancer

Validated Off-Target Profile: LLY-507's Known Adrenergic α1A Activity Enables Proper Experimental Control

A critical but often overlooked differentiator is the depth of a compound's selectivity profiling. LLY-507 has been screened against a wide panel of targets, revealing a key off-target liability: it potently inhibits the adrenergic alpha-1A receptor (ADRA1A) with 98% inhibition at 10 µM [1]. While this is a potential confounding factor, its public documentation in expert-curated portals like the Chemical Probes Portal allows researchers to implement proper controls [2]. In contrast, the full selectivity profiles of many alternative SMYD2 inhibitors are not as transparently and comprehensively detailed in a central, peer-reviewed resource, creating a risk of unknown off-target effects confounding experimental results.

Chemical probe Selectivity Off-target activity Experimental controls

Practical Formulation: Superior DMSO Solubility of LLY-507 Streamlines In Vivo Dosing

For in vivo studies, compound solubility is a critical practical consideration that impacts dosing accuracy and experimental success. LLY-507 exhibits excellent solubility in DMSO, with reported values of up to 100 mg/mL (173.98 mM) . This high solubility facilitates the preparation of concentrated stock solutions, which is essential for formulating low-volume injections required for rodent studies. While specific comparative solubility data for other SMYD2 inhibitors in DMSO is not always readily available in a standardized format, LLY-507's high solubility is a well-documented feature that simplifies the often-challenging step of preparing compounds for animal dosing.

Formulation Solubility In vivo dosing Pharmacokinetics

SAR-Informed Analogs: LLY-507's Structure Enables Further Development into Covalent Inhibitors

For groups engaged in medicinal chemistry or chemical biology, LLY-507 provides a validated and well-understood scaffold for further optimization. Structure-activity relationship (SAR) studies have identified the amide linkage on the 'site C' fragment of LLY-507 as a flexible position tolerant of modification, making it an ideal location for the introduction of electrophilic warheads to create covalent SMYD2 inhibitors [1]. This contrasts with earlier findings that modifications to the pyrrolidine moiety fail to improve potency, demonstrating that LLY-507 is not a 'dead-end' molecule but a tractable lead [2]. This knowledge base provides a significant head start for drug discovery programs, saving considerable time and resources that would otherwise be spent on de novo SAR exploration.

Medicinal chemistry Structure-activity relationship Chemical probe Covalent inhibitor

Recommended Research and Industrial Applications for LLY-507


Preclinical In Vivo Pharmacology of Cardiovascular Disease

LLY-507 is the SMYD2 inhibitor of choice for establishing proof-of-concept in animal models of pulmonary hypertension (PH) and vascular injury. Its ability to attenuate hypoxia-induced PH and carotid artery injury-induced neointima formation in rodents has been robustly demonstrated [1][2]. This makes it an ideal tool for researchers investigating the role of SMYD2 in vascular remodeling and for validating the target in these indications.

Combination Therapy Studies in Oncology

In oncology research, LLY-507 is uniquely validated for combination therapy studies, particularly with PARP inhibitors like olaparib in high-grade serous ovarian carcinoma (HGSOC) models [3]. Its demonstrated additive effect in colony-formation assays provides a strong rationale for its use in preclinical studies exploring synthetic lethality and overcoming drug resistance.

Chemical Biology and Probe Development

For chemical biology groups, LLY-507 serves a dual purpose: it is both a well-characterized chemical probe for dissecting SMYD2 biology and a starting point for medicinal chemistry. Its published SAR provides a clear blueprint for creating novel covalent inhibitors [4], while its known selectivity profile guides the design of rigorous control experiments, including the use of a structurally unrelated SMYD2 inhibitor like BAY-598 to confirm on-target effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LLY-507

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.